molecular formula C13H22N4O B2508302 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide CAS No. 1797077-20-3

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

Cat. No.: B2508302
CAS No.: 1797077-20-3
M. Wt: 250.346
InChI Key: WSUJMGRYERBRSK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is a chemical compound characterized by a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(dimethylamino)-4,6-dimethylpyrimidine+pivaloyl chlorideThis compound\text{2-(dimethylamino)-4,6-dimethylpyrimidine} + \text{pivaloyl chloride} \rightarrow \text{this compound} 2-(dimethylamino)-4,6-dimethylpyrimidine+pivaloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    N,N-Dimethylaniline: Contains a dimethylamino group attached to an aniline ring.

    Pivalamide: Contains the pivalamide moiety but lacks the pyrimidine ring.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is unique due to the combination of its pyrimidine ring and pivalamide moiety, which confer distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-8-10(16-11(18)13(3,4)5)9(2)15-12(14-8)17(6)7/h1-7H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUJMGRYERBRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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